molecular formula C6H12IN3 B3346429 1-Azido-6-iodohexane CAS No. 119137-15-4

1-Azido-6-iodohexane

Cat. No.: B3346429
CAS No.: 119137-15-4
M. Wt: 253.08 g/mol
InChI Key: LZZDTXWDWBLBLA-UHFFFAOYSA-N
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Description

1-Azido-6-iodohexane is an organic compound with the molecular formula C6H12IN3. It features both azide (-N3) and iodide (-I) functional groups, making it a versatile reagent in organic synthesis. This compound is typically a colorless crystalline solid at room temperature and is known for its stability under standard conditions. it can be explosive when heated or mishandled, necessitating careful handling .

Preparation Methods

The synthesis of 1-azido-6-iodohexane generally involves starting from suitable precursor materials and undergoing a series of chemical reactions. One common method involves the nucleophilic substitution reaction where a halogenated hexane derivative reacts with sodium azide (NaN3) to introduce the azide group. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution process .

Industrial production methods may involve optimizing these reactions to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

1-Azido-6-iodohexane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper(I) iodide (CuI) for cycloaddition and sodium borohydride (NaBH4) for reduction. The major products formed from these reactions are often heterocyclic compounds, which are valuable in various fields of chemistry .

Scientific Research Applications

1-Azido-6-iodohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-azido-6-iodohexane primarily involves the reactivity of the azide group. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly regioselective and efficient, making it a cornerstone of click chemistry .

In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations. The iodide group can also undergo substitution reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

1-Azido-6-iodohexane can be compared with other azidoalkanes and iodoalkanes:

The uniqueness of this compound lies in its dual functional groups, which provide a wide range of reactivity and applications in various fields of research and industry .

Properties

IUPAC Name

1-azido-6-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12IN3/c7-5-3-1-2-4-6-9-10-8/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZDTXWDWBLBLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610769
Record name 1-Azido-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119137-15-4
Record name 1-Azido-6-iodohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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